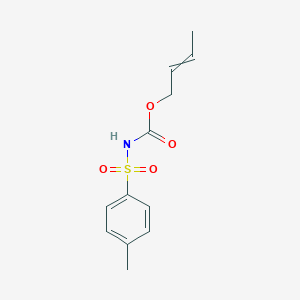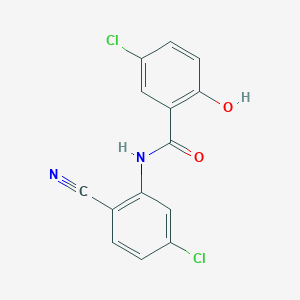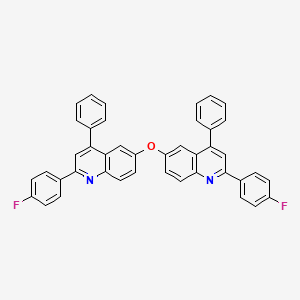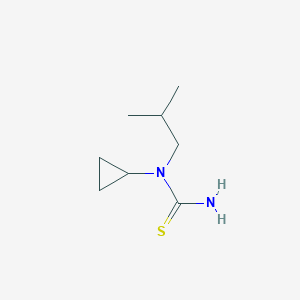
Methanone, 1,3-phenylenebis[9H-fluoren-2-yl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthanone, 1,3-phénylènebis[9H-fluorèn-2-yl-] est un composé organique complexe connu pour ses propriétés structurales uniques et ses applications potentielles dans divers domaines. Ce composé présente un groupe méthanone lié à une structure 1,3-phénylènebis, qui est elle-même connectée à des groupes 9H-fluorèn-2-yl. La disposition complexe de ces groupes fonctionnels contribue à son comportement chimique distinct et à sa réactivité.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de Méthanone, 1,3-phénylènebis[9H-fluorèn-2-yl-] implique généralement la réaction du dichlorure d'isophtaloyle avec le 1H-1,2,4-triazole . Cette réaction donne le nouveau ligand 1,3-phénylènebis(1,2,4-triazole-1-yl)méthanone, qui peut être ensuite traité pour obtenir le composé souhaité. Les conditions réactionnelles comprennent souvent l'utilisation de solvants tels que le dichlorométhane et de catalyseurs tels que la triéthylamine pour faciliter la réaction.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer une synthèse à grande échelle utilisant des voies réactionnelles similaires mais optimisées pour des rendements et une efficacité plus élevés. Des techniques telles que les réacteurs à écoulement continu et les systèmes de synthèse automatisés peuvent être utilisées pour rationaliser le processus de production.
Analyse Des Réactions Chimiques
Types de réactions
Méthanone, 1,3-phénylènebis[9H-fluorèn-2-yl-] subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des réactifs comme le permanganate de potassium ou le trioxyde de chrome.
Réduction : Les réactions de réduction peuvent être réalisées en utilisant des agents tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.
Substitution : Le composé peut participer à des réactions de substitution, où les groupes fonctionnels sont remplacés par d'autres, souvent en utilisant des agents halogénants ou des nucléophiles.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide ou basique.
Réduction : Hydrure de lithium et d'aluminium dans l'éther anhydre.
Substitution : Agents halogénants comme le chlorure de thionyle ou les nucléophiles comme le méthylate de sodium.
Produits principaux
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut donner des acides carboxyliques, tandis que la réduction pourrait produire des alcools ou des amines.
Applications de recherche scientifique
Méthanone, 1,3-phénylènebis[9H-fluorèn-2-yl-] a un large éventail d'applications dans la recherche scientifique :
Chimie : Utilisé comme ligand en chimie de coordination pour former des complexes métalliques.
Médecine : Enquête sur ses propriétés thérapeutiques potentielles, y compris ses effets anticancéreux et anti-inflammatoires.
Industrie : Utilisé dans la production de polymères et de matériaux avancés en raison de ses propriétés structurales uniques.
Mécanisme d'action
Le mécanisme d'action de Méthanone, 1,3-phénylènebis[9H-fluorèn-2-yl-] implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut agir comme un ligand, se liant aux ions métalliques et formant des complexes de coordination. Ces complexes peuvent ensuite participer à divers processus biochimiques, influençant l'activité enzymatique et les fonctions cellulaires.
Applications De Recherche Scientifique
Methanone, 1,3-phenylenebis[9H-fluoren-2-yl-] has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Mécanisme D'action
The mechanism of action of Methanone, 1,3-phenylenebis[9H-fluoren-2-yl-] involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various biochemical processes, influencing enzyme activity and cellular functions.
Comparaison Avec Des Composés Similaires
Méthanone, 1,3-phénylènebis[9H-fluorèn-2-yl-] peut être comparé à d'autres composés similaires, tels que :
1,3-Phénylènebis(1,2,4-triazole-1-yl)méthanone : Structure similaire mais groupes fonctionnels différents.
Dérivés du bisphénol A : Structure aromatique similaire mais substituants et applications différents.
L'unicité de Méthanone, 1,3-phénylènebis[9H-fluorèn-2-yl-] réside dans sa disposition spécifique des groupes fonctionnels, qui confère des propriétés chimiques et une réactivité distinctes.
Propriétés
Numéro CAS |
214624-04-1 |
|---|---|
Formule moléculaire |
C34H22O2 |
Poids moléculaire |
462.5 g/mol |
Nom IUPAC |
[3-(9H-fluorene-2-carbonyl)phenyl]-(9H-fluoren-2-yl)methanone |
InChI |
InChI=1S/C34H22O2/c35-33(25-12-14-31-27(19-25)16-21-6-1-3-10-29(21)31)23-8-5-9-24(18-23)34(36)26-13-15-32-28(20-26)17-22-7-2-4-11-30(22)32/h1-15,18-20H,16-17H2 |
Clé InChI |
ZYVRZPLUPFJBJK-UHFFFAOYSA-N |
SMILES canonique |
C1C2=CC=CC=C2C3=C1C=C(C=C3)C(=O)C4=CC(=CC=C4)C(=O)C5=CC6=C(C=C5)C7=CC=CC=C7C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-Fluoropyrrolo[2,1-A]isoquinoline-3-carbonitrile](/img/structure/B12583094.png)
![2-Thia-1-azabicyclo[4.1.0]heptane, 2,2-dioxide](/img/structure/B12583114.png)
![Methyl 3,5-bis[(4-benzoylphenyl)methoxy]benzoate](/img/structure/B12583117.png)


![1-{2-[Benzyl(dichloro)stannyl]ethenyl}cycloheptan-1-ol](/img/structure/B12583130.png)
![2-Propenamide, 2-(acetylamino)-N-[2-(4-hydroxyphenyl)ethyl]-](/img/structure/B12583133.png)
![4-[4-(tert-Butylamino)butyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B12583134.png)

![N-Ethyl-N-{[2-(2-methoxyethoxy)ethoxy]methyl}ethanamine](/img/structure/B12583144.png)
